Cas no 27482-48-0 (Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl])
![Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl] structure](https://ko.kuujia.com/scimg/cas/27482-48-0x500.png)
27482-48-0 structure
상품 이름:Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl]
Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl] 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl]
- 16-butan-2-yl-10,11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-β-alanine lactone
- DTXSID80950175
- N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-
- N-[N-[(2R)-1-Oxo-2-hydroxy-4-methylpentyl]-L-Pro-L-Ile-L-Val-N-methyl-L-Ala-]-beta-alanine lactone
- A-alanine lactone
- 27482-48-0
- 3-(Butan-2-yl)-1,4,10-trihydroxy-8,9-dimethyl-16-(2-methylpropyl)-6-(propan-2-yl)-3,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-7,14,17(16H)-trione
- MEGxm0_000392
- 16-butan-2-yl-10, 11-dimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1, 8, 11, 14, 17-pentazabicyclo[17.3.0]docosane-2, 5, 9, 12, 15, 18-hexone
- Desmethyldestruxin-B
- AKOS040735155
- Destruxin DMDB
-
- 인치: InChI=1S/C29H49N5O7/c1-9-18(6)24-27(38)31-23(17(4)5)29(40)33(8)19(7)25(36)30-13-12-22(35)41-21(15-16(2)3)28(39)34-14-10-11-20(34)26(37)32-24/h16-21,23-24H,9-15H2,1-8H3,(H,30,36)(H,31,38)(H,32,37)
- InChIKey: LKJMCPAAJZITNV-UHFFFAOYSA-N
- 미소: CC(CC1OC(=O)CCNC(=O)C(C)N(C)C(=O)C(C(C)C)NC(=O)C(C(CC)C)NC(=O)C2CCCN2C1=O)C
계산된 속성
- 정밀분자량: 579.36347
- 동위원소 질량: 579.363199
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 7
- 중원자 수량: 41
- 회전 가능한 화학 키 수량: 5
- 복잡도: 985
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 6
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 154
- 소수점 매개변수 계산 참조값(XlogP): 2.7
실험적 성질
- 밀도: 1.17
- 비등점: 896.8°Cat760mmHg
- 플래시 포인트: 496.2°C
- 굴절률: 1.535
- PSA: 154.22
Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl] 관련 문헌
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
27482-48-0 (Cyclo[N-methyl-L-alanyl-b-alanyl-(2R)-2-hydroxy-4-methylpentanoyl-L-prolyl-L-isoleucyl-L-valyl]) 관련 제품
- 147859-80-1(CA-074 methyl ester)
- 1240595-58-7(C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine)
- 1805673-30-6(3-Chloromethyl-4-cyano-2-(trifluoromethyl)benzoic acid)
- 2679948-29-7((1R,4S,5S)-2-acetyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 1496360-33-8(1-(2-bromo-4-fluorophenyl)methylcyclopropane-1-carboxylic acid)
- 312748-54-2(N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-fluorobenzamide)
- 2059494-77-6(1-Benzoyl-4-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine)
- 1804132-76-0(6-Bromomethyl-2,5-diamino-1H-benzimidazole)
- 2680554-32-7(2-acetyl-8-thia-2-azaspiro4.5decane-3-carboxylic acid)
- 1956307-29-1(1H,4H,5H,6H-pyrrolo3,4-dimidazole dihydrochloride)
추천 공급업체
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Shanghai Joy Biotech Ltd
골드 회원
중국 공급자
대량
